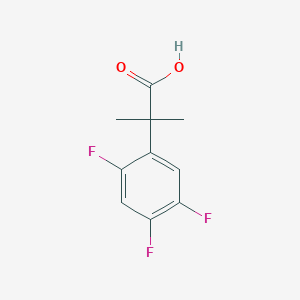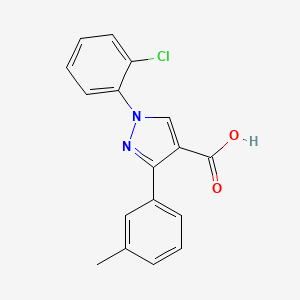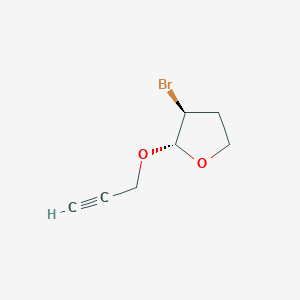![molecular formula C6H7N3O2 B13079939 6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)
6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-5,7-diazaspiro[25]oct-5-ene-4,8-dione is a spiro compound characterized by its unique structure, which includes a spiro junction between two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione typically involves the reaction of aromatic amines with spiro diesters. One common method includes the reaction of aniline with a spiro diester under specific conditions, such as toluene at 60°C for 12 hours . The reaction may also involve the use of reagents like HOBT ammonium salt and EDCI in a solvent mixture of THF/DMF .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles attack the spiro junction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with Pd/C catalyst is commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes or pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target molecules. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound shares a similar spiro structure but differs in its functional groups and reactivity.
2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride:
Uniqueness
6-amino-5,7-diazaspiro[25]oct-5-ene-4,8-dione is unique due to its specific spiro junction and the presence of amino and diaza groups
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
6-amino-5,7-diazaspiro[2.5]oct-6-ene-4,8-dione |
InChI |
InChI=1S/C6H7N3O2/c7-5-8-3(10)6(1-2-6)4(11)9-5/h1-2H2,(H3,7,8,9,10,11) |
Clé InChI |
SLANZZDELCYZBL-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C(=O)NC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)




![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)


![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)
![2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)



![8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B13079926.png)
